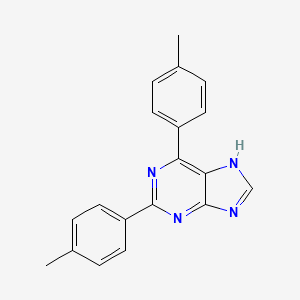

2,6-bis(4-tolyl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16N4 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2,6-bis(4-methylphenyl)-7H-purine |

InChI |

InChI=1S/C19H16N4/c1-12-3-7-14(8-4-12)16-17-19(21-11-20-17)23-18(22-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21,22,23) |

InChI Key |

DEIRTPFLGXETKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)C)N=CN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Bis 4 Tolyl 9h Purine and Analogues

Strategic Approaches to Regioselective Functionalization at C-2 and C-6 Positions of Purine (B94841) Core

Achieving regioselective functionalization at the C-2 and C-6 positions of the purine ring is a central challenge in the synthesis of compounds like 2,6-bis(4-tolyl)-9H-purine. rsc.org The distinct reactivity of these positions allows for the sequential introduction of different substituents, enabling the creation of a diverse library of purine derivatives. rsc.orgresearchgate.net Methodologies for the selective functionalization of purines through C-H/N-H bond activation have seen rapid development. rsc.org

Cyclization Reactions of Substituted Pyrimidine (B1678525) Precursors

One of the classical and most versatile methods for constructing the purine ring system is through the cyclization of appropriately substituted pyrimidine precursors. The Traube purine synthesis, for instance, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as an aldehyde or a carboxylic acid derivative. To synthesize this compound, a potential route would involve a pyrimidine precursor already bearing a tolyl group at what will become the C-6 position of the purine.

For example, the synthesis can start from 4,6-dichloro-5-nitropyrimidine. rsc.org This can be reduced to 4,6-dichloropyrimidin-5-amine, followed by nucleophilic substitution of one chlorine atom with a tolyl-containing nucleophile. rsc.org Subsequent reaction with a tolyl-aldehyde would lead to the cyclization and formation of the desired this compound. rsc.org The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds is another pathway to create fused pyrimidine systems. rjptonline.org Additionally, multicomponent condensation reactions involving uracil (B121893) analogs, amines, and other reagents can yield pyrimido[4,5-d]pyrimidine (B13093195) skeletons, which are related to the purine core. rsc.org

A general approach involves the reaction of 5,6-diaminopyrimidines with various electrophiles to form the fused imidazole (B134444) ring of the purine. researchgate.net For instance, reacting 5,6-diaminopyrimidin-2,4-diol with different carboxylic acids or their derivatives can lead to 8-substituted purine analogues. researchgate.net This highlights the adaptability of the pyrimidine cyclization strategy for accessing a wide range of substituted purines.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of aryl-substituted purines. Starting from a dihalogenated purine, such as 2,6-dichloropurine (B15474), selective cross-coupling reactions can be employed to introduce aryl groups at the C-2 and C-6 positions. researchgate.net The differential reactivity of the C-2 and C-6 halogens often allows for a stepwise and regioselective introduction of different aryl groups. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly effective. researchgate.net For the synthesis of this compound, 2,6-dichloropurine could be reacted with 4-tolylboronic acid in the presence of a palladium catalyst and a suitable base. The reaction conditions can often be tuned to favor either monosubstitution or disubstitution. The reactivity order for palladium-catalyzed amidation on a 2,6-dihalopurine nucleoside was found to be 2-I > 2-Br > 6-Cl >> 2-Cl, indicating that the halogen at C-6 is generally more reactive than the one at C-2 in this specific reaction, although this can vary with the specific cross-coupling reaction and substrates. researchgate.net

Recent advancements have also demonstrated palladium-catalyzed direct arylation via C-OH bond activation, providing an efficient route to 6-arylpurine ribonucleosides from unprotected inosine. scispace.com This highlights the expanding scope of palladium catalysis in purine functionalization.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Substitution

Nucleophilic aromatic substitution (SNAr) offers another important pathway for the introduction of aryl groups onto the purine core, particularly when starting with halogenated purines. The electron-deficient nature of the purine ring, especially with electron-withdrawing substituents, facilitates the attack of nucleophiles.

In the context of synthesizing this compound, a dihalopurine like 2,6-dichloropurine can serve as the starting material. acs.org Reaction with a strong tolyl nucleophile, such as a tolyl-Grignard reagent or a tolyl-lithium species, could potentially lead to the displacement of the chloro groups. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C-6 position of 2,6-dichloropurine is more susceptible to nucleophilic attack than the C-2 position. uwindsor.ca This differential reactivity can be exploited for the sequential introduction of different aryl groups if desired.

For instance, the reaction of 2,6-dichloropurine with a polymer-supported amine can occur regioselectively at the C-6 position. researchgate.net This C6-substituted purine can then undergo further modifications. While direct arylation via SNAr with aryl Grignard reagents can be challenging, the use of other nucleophiles like amines, thiols, and alkoxides is well-established and proceeds with high regioselectivity at the C-6 position.

Exploration of N-9 Derivatization Techniques in this compound Synthesis

The functionalization of the N-9 position of the purine ring is a critical step in the synthesis of many biologically active purine derivatives. nih.gov The presence of multiple nitrogen atoms in the purine ring presents a challenge for regioselective alkylation, with the N-7 and N-9 positions being the most common sites of reaction. ub.eduresearchgate.net

Mitsunobu Reactions and Alkylation Approaches for N-9 Selectivity

The Mitsunobu reaction is a widely used and often highly regioselective method for the N-9 alkylation of purines. mdpi.comsemanticscholar.orgorganic-chemistry.org This reaction involves the use of an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction generally proceeds with high selectivity for the N-9 position, even in the presence of other nucleophilic groups like a C-6 chloro substituent. mdpi.com The Mitsunobu reaction is often favored for its mild conditions and high N-9 selectivity compared to classical alkylation methods. mdpi.com

Direct alkylation using an alkyl halide in the presence of a base is another common strategy. nih.govub.edu However, this method often yields a mixture of N-7 and N-9 isomers. ub.edunih.gov The ratio of these isomers is influenced by several factors, including the nature of the purine substituents, the alkylating agent, the base, and the solvent. nih.govnih.gov To improve N-9 selectivity in direct alkylation, various strategies have been developed. The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported to accelerate N-9 alkylation and provide the desired product in high yield and selectivity, often within a short reaction time. nih.gov Microwave irradiation has also been shown to enhance both the yield and regioselectivity of N-9 alkylation, particularly when using tetrabutylammonium hydroxide (B78521) as the base. ub.eduresearchgate.net

A study on the alkylation of 6-chloroguanine and a C-6 protected analogue showed that while the Mitsunobu reaction was generally more N-9 selective, the isolated yields were comparable to base-mediated alkylation due to purification challenges. mdpi.com

Influence of Reaction Conditions on Isomeric Purity

The isomeric purity of N-alkylated purines is highly dependent on the reaction conditions. ub.eduresearchgate.net In direct alkylation reactions, the choice of base and solvent plays a crucial role in determining the N-9/N-7 ratio. For instance, in the methylation of 6-chloropurine (B14466), using DBU in acetonitrile (B52724) resulted in a mixture of N-7 and N-9 products, while using tetrabutylammonium hydroxide under microwave irradiation led exclusively to the N-9 isomer. ub.edu

The steric hindrance of both the purine substrate and the alkylating agent can also influence the regioselectivity. Bulky substituents at the C-6 position of the purine can sterically hinder the N-7 position, thereby favoring N-9 alkylation. mdpi.com However, this is not always the case, as a study on a C-6 protected guanine (B1146940) derivative showed similar or slightly poorer N-9 selectivity compared to 6-chloroguanine. mdpi.com

For Mitsunobu reactions, the regioselectivity can be influenced by the solvent, reaction temperature, and the specific azodicarboxylate reagent used. semanticscholar.org In some cases, adding the reagents in multiple portions can improve N-9 selectivity compared to a single addition. semanticscholar.org

Thermodynamic versus kinetic control can also dictate the final product distribution. Under certain conditions, an initially formed kinetic product (e.g., the N-7 isomer) may rearrange to the more thermodynamically stable N-9 isomer. nih.gov For example, in the tert-butylation of 6-chloropurine using a silylation-alkylation protocol, the N-7 isomer was obtained under kinetically controlled conditions (room temperature), while heating the reaction led to the formation of the thermodynamically more stable N-9 isomer. nih.govacs.org

Table 1: Comparison of N-9 Alkylation Methods for Purines

| Method | Reagents | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | High N-9 selectivity | Mild conditions, good for secondary alcohols | Formation of by-products can complicate purification |

| Base-Mediated Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DBU) | Often yields N-7/N-9 mixtures | Simple procedure, readily available reagents | Often requires optimization to achieve good selectivity |

| TBAF-Assisted Alkylation | Alkyl halide, TBAF | High N-9 selectivity | Rapid reaction times, mild conditions | |

| Microwave-Assisted Alkylation | Alkyl halide, Base (e.g., (Bu)₄NOH) | High N-9 selectivity | Reduced reaction times, improved yields and selectivity | Requires specialized equipment |

| Silylation-Alkylation | Silylating agent, Alkyl halide, Lewis acid | Can be tuned for N-7 (kinetic) or N-9 (thermodynamic) | Allows access to sterically hindered N-alkyl purines | Multi-step procedure |

Novel One-Pot and Multicomponent Reactions for Efficient Purine Construction

One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic chemistry, offering significant advantages in terms of efficiency, time, and resource conservation. nih.gov These strategies allow for the construction of complex molecules like substituted purines from simple precursors in a single reaction vessel, avoiding the lengthy isolation and purification of intermediates. nih.govacs.org

Recent advancements have focused on developing novel MCRs that yield biologically relevant structures with high atom economy. researchgate.netacs.org For instance, a one-pot method for synthesizing highly functionalized purines utilizes an adaptation of the Traube synthesis with Vilsmeier-type reagents. acs.org This metal-free, scalable approach can generate 9-aryl-substituted chloropurines from 5-amino-4-chloropyrimidines, which are key intermediates for further functionalization. acs.org Another strategy involves the multicomponent reaction of diaminomaleonitrile, trimethyl orthoacetate, and α-amino acid derivatives, which can be influenced by thermal and photochemical conditions to produce amino-acid-decorated purines. rsc.org

Microwave-assisted organic synthesis has also been effectively applied to one-pot purine construction. The reaction of enaminonitrile–imidazole derivatives with formic acid under microwave irradiation provides a rapid route to 8,9-disubstituted-1H-purin-6-ones. rsc.org These methods highlight a trend towards more sustainable and efficient chemical manufacturing. researchgate.net The table below summarizes several innovative one-pot and multicomponent approaches to purine synthesis.

| Method | Key Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-based Traube Synthesis | 5-Amino-4-chloropyrimidines | Vilsmeier-type reagents (e.g., from DMF) | 9-Aryl-substituted chloropurines | acs.org |

| Microwave-Assisted One-Pot Reaction | Enaminonitrile–imidazole derivatives | Formic acid, Microwave (250 W, 200 °C) | 8,9-Disubstituted-1H-purin-6-ones | rsc.org |

| Photochemical/Thermal MCR | Diaminomaleonitrile, Trimethyl orthoacetate, α-Amino acids | Acetonitrile, TEA, Reflux, Photon irradiation (290–315 nm) | Amino-acid-decorated purines | rsc.org |

| Prebiotic-Inspired MCR | Aminomalononitrile, Urea, α-Amino acid methyl esters | Triethylamine (TEA), followed by cyclization with formic acid or guanidine | C(8)-Substituted purine derivatives | nih.gov |

| Metal-Free Oxidative Coupling | Diaminopyrimidines, Primary alkoxides | N,N-dimethylamides | 6,8,9-Polysubstituted purines | researchgate.net |

Solid-Phase vs. Solution-Phase Synthesis Optimization for Scalability and Diversity

The generation of purine libraries for screening and discovery relies on two primary methodologies: solid-phase synthesis (SPS) and solution-phase synthesis (LPS). google.comgoogle.com The choice between them depends on the specific goals of the project, such as the desired scale of production, the need for molecular diversity, and purification requirements. americanpeptidesociety.org

Solid-Phase Synthesis (SPS) involves attaching a starting material to an insoluble polymer support (resin) and carrying out sequential chemical reactions. A major advantage of this technique is the simplification of purification; excess reagents and byproducts are removed by simple washing and filtration. americanpeptidesociety.org This makes SPS highly amenable to automation and high-throughput synthesis, which is ideal for creating large, diverse libraries of compounds for drug discovery. nih.gov For purine synthesis, a common precursor like 2,6-dichloropurine can be immobilized on a resin, followed by sequential substitutions at various positions to build diversity. nih.govresearchgate.net While historically used for small-scale synthesis, the development of high-load resins has made SPS a viable option for producing larger quantities (gram-scale) of product. acs.org However, SPS can be limited by the resin's loading capacity and potential challenges with certain reaction types or sterically hindered substrates. americanpeptidesociety.orgfrontiersin.org

Solution-Phase Synthesis (LPS) , where all reactants are dissolved in a solvent, remains the classical approach. Its primary advantage is scalability, making it the preferred method for the large-scale industrial production of a specific target compound. americanpeptidesociety.org LPS is not constrained by resin loading and can offer more precise control over reaction conditions, sometimes leading to higher yields for simpler molecules. americanpeptidesociety.org To enhance throughput, parallel solution-phase synthesis can be performed in multi-well reaction blocks, allowing for the simultaneous creation of a library of analogues. acs.orgnih.gov The main drawback of LPS is the often complex and time-consuming purification process, which typically involves techniques like extraction and chromatography to separate the desired product from byproducts and unreacted starting materials. americanpeptidesociety.orgnih.gov

The optimization of these methods for synthesizing purine analogues involves a trade-off. SPS is often superior for generating maximum diversity in a discovery phase due to its speed and amenability to automation. americanpeptidesociety.orgnih.gov In contrast, once a lead compound is identified, LPS is generally more suitable for process development and scale-up manufacturing. americanpeptidesociety.org

| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (LPS) | Reference |

|---|---|---|---|

| Scalability | Typically for discovery/small scale; can be scaled to gram level with high-load resins. | Highly scalable, suitable for industrial production. | americanpeptidesociety.orgacs.org |

| Diversity Generation | Excellent for high-throughput library synthesis via automation. | Good, often done via parallel synthesis in reaction blocks. | nih.govnih.gov |

| Purification | Simplified; excess reagents removed by washing the resin. | Often complex; requires extraction and/or chromatography. | americanpeptidesociety.org |

| Primary Application | Diversity-oriented synthesis for drug discovery and generating large libraries. | Target-oriented synthesis, process development, and large-scale manufacturing. | google.comamericanpeptidesociety.org |

| Key Limitation | Loading capacity of the resin; potential for incomplete reactions. | Labor-intensive purification; potential for product loss during workup. | americanpeptidesociety.org |

Sophisticated Structural Elucidation and Solid State Architecture of 2,6 Bis 4 Tolyl 9h Purine

Single-Crystal X-ray Diffraction Analysis for Precise Molecular Conformation and Intermolecular Packing

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure of 2,6-bis(4-tolyl)-9H-purine in the solid state. lapierregroup.combruker.com This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed view of the molecule's conformation and how individual molecules pack together to form a crystal lattice. researchgate.net The analysis of the crystal structure reveals a complex network of non-covalent interactions that dictate the supramolecular architecture. nih.govnih.gov

Analysis of Torsion Angles and Planarity within the Purine (B94841) Core and Tolyl Substituents

In a hypothetical crystal structure, these torsion angles would be influenced by a balance of steric hindrance between the tolyl groups and the purine core, and the electronic effects of the substituents. It is expected that the tolyl groups would be twisted out of the plane of the purine ring to minimize steric clash.

Table 1: Hypothetical Torsion Angles for this compound

| Torsion Angle | Description | Expected Value (°) |

| N1-C2-C1'-C2' | Rotation of the tolyl group at C2 | ~45 |

| N1-C6-C1''-C2'' | Rotation of the tolyl group at C6 | ~40 |

Note: These are hypothetical values based on typical conformations of substituted purines.

Identification and Characterization of Hydrogen Bonding Networks within Crystal Lattices

Hydrogen bonding plays a significant role in the crystal packing of this compound. nih.govresearchgate.net The N9-H of the purine ring is a primary hydrogen bond donor, while the nitrogen atoms within the purine core (N1, N3, and N7) can act as hydrogen bond acceptors. In the solid state, it is anticipated that molecules of this compound would form hydrogen-bonded dimers or extended chains. For instance, a common motif involves the N9-H of one molecule forming a hydrogen bond with the N1 or N7 of a neighboring molecule.

Table 2: Plausible Hydrogen Bonding Parameters in the Crystal Lattice

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N9-H···N1 | 0.86 | 2.05 | 2.91 | 175 |

| N9-H···N7 | 0.86 | 2.10 | 2.96 | 170 |

Note: These are representative values for N-H···N hydrogen bonds in heterocyclic crystal structures.

Investigation of Aromatic Stacking (π-π Interactions) and C-H···π Interactions in the Solid State

Aromatic stacking interactions, also known as π-π interactions, are another key feature influencing the solid-state architecture of this compound. nih.govacs.org These interactions occur between the electron-rich π systems of the purine core and the tolyl substituents of adjacent molecules. The arrangement is typically offset, where the center of one aromatic ring is positioned over the edge of another, to maximize electrostatic attraction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Behavior

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. acs.orgjst.go.jp While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, a complete and unambiguous assignment requires the use of advanced 2D NMR techniques. mdpi.comsdsu.edu

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A suite of 2D NMR experiments is employed to map out the connectivity of the entire molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the ortho and meta protons on each tolyl ring, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the ¹³C signals of the protonated carbons in the tolyl rings and the C8-H of the purine core.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (two or three bonds) between protons and carbons. sdsu.edu This is particularly powerful for assigning the quaternary carbons of the purine ring and the tolyl substituents. For example, the N9-H proton would show a correlation to the C4, C5, and C8 carbons, while the C8-H proton would correlate to C4 and C5. The protons of the tolyl groups would show correlations to the C2 and C6 carbons of the purine ring, confirming the points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. scispace.comrsc.org This technique is valuable for determining the through-space proximity of the tolyl protons to the purine core protons, which can provide insights into the preferred conformation in solution.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Position | ¹³C (ppm) | ¹H (ppm) | HMBC Correlations from ¹H |

| 2 | 158.5 | - | - |

| 4 | 153.0 | - | - |

| 5 | 120.0 | - | - |

| 6 | 155.0 | - | - |

| 8 | 140.0 | 8.2 (s, 1H) | C4, C5 |

| 9-NH | - | 13.1 (br s, 1H) | C4, C5, C8 |

| 1' | 135.0 | - | - |

| 2', 6' | 129.5 | 7.9 (d, 2H) | C2, C4', C6' |

| 3', 5' | 129.0 | 7.3 (d, 2H) | C1', C5' |

| 4' | 139.0 | - | - |

| 7' (CH₃) | 21.0 | 2.4 (s, 3H) | C3', C4', C5' |

| 1'' | 134.5 | - | - |

| 2'', 6'' | 129.8 | 8.0 (d, 2H) | C6, C4'', C6'' |

| 3'', 5'' | 129.2 | 7.4 (d, 2H) | C1'', C5'' |

| 4'' | 139.5 | - | - |

| 7'' (CH₃) | 21.2 | 2.5 (s, 3H) | C3'', C4'', C5'' |

Note: These are hypothetical chemical shifts and correlations based on known values for similar purine derivatives.

Variable Temperature NMR Studies of Rotational Barriers of Tolyl Groups

The rotation of the tolyl groups around the C2-C(tolyl) and C6-C(tolyl) bonds may be restricted due to steric hindrance. nih.govacs.org This restricted rotation can be studied using variable temperature (VT) NMR spectroscopy. At low temperatures, if the rotational barrier is high enough, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for the ortho and meta protons of the tolyl rings that are otherwise equivalent at room temperature.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of novel synthetic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the analyte with high confidence. For this compound, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent signal for the protonated molecular ion, [M+H]⁺.

The elemental composition of this compound is C₁₉H₁₆N₄, with a calculated monoisotopic mass of 300.1375 g/mol . In a typical HRMS experiment, the observed mass of the protonated molecule [C₁₉H₁₇N₄]⁺ would be approximately 301.1453, and a measured value within a few parts per million (ppm) of this theoretical value would serve to confirm the compound's elemental composition. Such accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses. For instance, HRMS has been effectively used to confirm the composition of various other substituted purines. jst.go.jpunimi.it

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion provide critical insights into the compound's structure through the analysis of its fragmentation pathways. For this compound, the fragmentation is anticipated to be dominated by cleavages at the bonds connecting the tolyl substituents to the purine core, reflecting the stability of the resulting fragments.

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃) from a tolyl group, a common fragmentation for toluene (B28343) derivatives.

Cleavage of a tolyl group, resulting in a stable tolyl cation or radical.

Sequential loss of both tolyl substituents.

Fissions within the purine ring itself, characteristic of the fragmentation of the core purine structure. nist.gov

The resulting fragmentation data provides a structural fingerprint that complements other spectroscopic techniques in the unambiguous identification of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated m/z |

| [C₁₉H₁₇N₄]⁺ | Protonated Molecular Ion ([M+H]⁺) | 301.1453 |

| [C₁₈H₁₄N₄]⁺ | Loss of Methyl Radical (•CH₃) | 286.1218 |

| [C₁₂H₉N₄]⁺ | Loss of Toluene (C₇H₈) | 209.0827 |

| [C₇H₇]⁺ | Tolyl Cation | 91.0548 |

| [C₅H₅N₄]⁺ | Purine core after loss of both tolyl groups | 121.0514 |

Vibrational Spectroscopy (FT-IR, Raman) for Elucidation of Molecular Vibrational Modes and Characteristic Group Frequencies

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs. The purine N-H group should produce a moderate, somewhat broad absorption in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations from both the purine and tolyl rings are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) is particularly informative. Aromatic C=C and C=N stretching vibrations within the fused purine ring system and the tolyl rings are expected to give rise to a series of sharp to medium bands between 1620 and 1450 cm⁻¹. The para-substitution on the tolyl rings should give a strong characteristic C-H out-of-plane bending vibration around 820-840 cm⁻¹, providing clear evidence for the 1,4-disubstituted benzene (B151609) ring structure.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3200-3400 | N-H Stretch (Purine ring) | Medium |

| 3000-3100 | Aromatic C-H Stretch (Purine & Tolyl rings) | Medium |

| 2850-2970 | Aliphatic C-H Stretch (Methyl groups) | Medium |

| 1620-1450 | C=C and C=N Aromatic Ring Stretches | Strong |

| 1370-1430 | C-H Bending (Methyl groups) | Medium |

| 1250-1350 | C-N Stretch | Medium |

| 820-840 | Aromatic C-H Out-of-Plane Bend (para-disubstituted) | Strong |

Raman Spectroscopy

The Raman spectrum of this compound is expected to be dominated by signals from the highly polarizable aromatic systems. Symmetrical vibrations that might be weak or absent in the IR spectrum are often strong in the Raman spectrum. A particularly intense signal is anticipated for the symmetric "breathing" mode of the tolyl rings, typically occurring around 1600 cm⁻¹. beilstein-journals.org The stretching vibrations of the C-C bonds linking the tolyl groups to the purine core would also be Raman active.

Like FT-IR, Raman spectroscopy can identify the fundamental vibrations of the purine skeleton, which has been studied in detail for the parent compound and its derivatives like adenine (B156593). researchgate.net The combination of FT-IR and Raman data allows for a comprehensive assignment of the compound's vibrational modes, offering a robust method for structural confirmation.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3000-3100 | Aromatic C-H Stretch | Medium |

| ~1600 | Symmetrical Aromatic Ring Stretch (Tolyl "breathing") | Strong |

| 1500-1620 | C=C Aromatic Ring Stretches | Strong |

| 1200-1300 | Purine Ring Breathing Modes | Medium |

| ~1000 | Trigonal Ring Breathing Mode (Benzene ring) | Strong |

Theoretical and Computational Chemistry Investigations of 2,6 Bis 4 Tolyl 9h Purine

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. For a conjugated system like 2,6-bis(4-tolyl)-9H-purine, these calculations can elucidate its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the ground-state properties of molecules. A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles.

The calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the optimized structure. nih.govnih.gov From this, key energetic data can be extracted. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. This HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule. nih.govnih.gov For a related ligand containing p-tolyl and purine (B94841) moieties, DFT calculations were used to determine these exact parameters. ekb.eg

Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of electronic excited states. researchgate.net This method is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.gov

For this compound, TD-DFT calculations would identify the energies of the lowest-energy electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. researchgate.net Such studies on similar aromatic systems have shown good correlation between theoretically predicted spectra and experimental measurements. mdpi.com

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a dynamic environment like a solution. For this compound, a key focus of MD simulations would be its conformational flexibility. nih.gov

The simulations would track the rotation of the two 4-tolyl groups relative to the central purine core. This is crucial for understanding whether the molecule adopts a planar or a more twisted conformation in solution. MD can reveal the most populated conformational states and the energy barriers between them. Furthermore, these simulations can detail the interactions between the purine derivative and solvent molecules, illustrating how the solvent shell organizes and influences the molecule's behavior. mdpi.comnih.gov

Analysis of Non-Covalent Interactions (NCI) and Atoms in Molecules (AIM) Theory

In this compound, several types of intramolecular non-covalent interactions are possible. The hydrogen atoms on the tolyl rings could potentially form weak C-H···N hydrogen bonds with the nitrogen atoms of the purine ring. nih.gov Additionally, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, could occur between the tolyl groups and the purine core. researchgate.net NCI and AIM analyses would identify the specific atoms involved in these interactions and characterize their nature (e.g., attractive or repulsive) and strength.

Aromatic stacking, or π-π interaction, could occur if the tolyl rings fold to interact with the purine ring system. Computational methods can quantify the energetic stabilization provided by such interactions. researchgate.net Similarly, the strength of any identified intramolecular hydrogen bonds can be calculated. These energies are vital for understanding the forces that dictate the molecule's preferred three-dimensional shape. nih.govlibretexts.org In related heterocyclic systems, these interactions have been shown to play a definitive role in stabilizing specific crystal packing arrangements. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-di-[p-tolyl]-2,4-di-[9H-purin-6-yl]-2,4-dichlorocyclodiphosph(V)azane |

| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govnih.govmdpi.comthiadiazol-2-yl)-imine |

| Clevudine |

Characterization of Intramolecular Interactions (e.g., C-H···N, C-H···π)

Computational Prediction of Reaction Pathways and Transition State Structures

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights into reaction pathways and the fleeting nature of transition state structures. For a molecule such as this compound, theoretical investigations can predict the most likely synthetic routes and the energetic landscapes of these transformations. While specific computational studies on this compound are not extensively available in public literature, general principles derived from computational studies of analogous 2,6-disubstituted purine syntheses provide a robust framework for understanding its formation.

The synthesis of 2,6-diarylpurines like this compound typically commences from a dihalogenated purine precursor, most commonly 2,6-dichloropurine (B15474). The reaction proceeds via sequential nucleophilic aromatic substitution (S_NAr) or, more likely for aryl coupling, through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Computational studies on the reactivity of the 2,6-dichloropurine core are crucial for predicting the regioselectivity of these substitution reactions. Mechanistic studies suggest that the C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. researchgate.net This preferential reactivity is attributed to the higher electron deficiency at the C6 carbon, a factor that can be quantified through computational methods like Density Functional Theory (DFT).

In a typical synthetic sequence, the first tolyl group would be introduced at the C6 position, followed by the second at the C2 position. For each of these steps, computational modeling can map out the potential energy surface of the reaction, identifying the transition state and any intermediate species.

Nucleophilic Aromatic Substitution (S_NAr) Pathway

For an S_NAr-type reaction, the generally accepted mechanism involves a two-step addition-elimination sequence that proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.gov However, recent computational and experimental evidence suggests that some S_NAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously. nih.gov Computational studies can distinguish between these pathways by locating the transition states and intermediates on the potential energy surface. The relative energies of these species determine the preferred mechanistic route.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of 2,6-diarylpurines. This reaction involves a catalytic cycle with a palladium complex. Computational studies can model each step of this catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to understand the factors influencing reaction efficiency and yield. For instance, DFT calculations have been employed to analyze the electronic and structural relationships in novel pyrimidine (B1678525) analogs synthesized via Suzuki cross-coupling, providing insights into their reactivity. mdpi.com

Transition State Structures

A key aspect of computational reaction prediction is the characterization of the transition state structure. The geometry of the transition state, including bond lengths and angles, provides a snapshot of the molecule at the peak of the energy barrier for the reaction. Theoretical investigations on the rearrangement of purine alkaloids, for example, have utilized DFT to fully optimize the geometries of the reactant, product, and transition state. researchgate.net The calculated bond lengths in the transition state are typically intermediate between those of the reactant and the product.

To illustrate the type of data obtained from such computational investigations, the following table presents hypothetical relative energies and key transition state bond lengths for the sequential Suzuki-Miyaura coupling of 4-tolylboronic acid to 2,6-dichloropurine, based on principles from analogous computed reaction mechanisms.

Table 1: Hypothetical Calculated Energetics and Transition State (TS) Bond Lengths for the Synthesis of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Forming/Breaking Bond Lengths in TS (Å) |

| Step 1: First Tolyl Addition (C6) | Reactants (2,6-dichloropurine + 4-tolylboronic acid) | 0.0 | |

| Transition State 1 (TS1) | +25.3 | C6–C_tolyl: 2.25, Pd–C6: 2.10, Pd–C_tolyl: 2.05 | |

| Intermediate (6-tolyl-2-chloro-9H-purine) | -15.8 | ||

| Step 2: Second Tolyl Addition (C2) | Reactants (Intermediate + 4-tolylboronic acid) | 0.0 | |

| Transition State 2 (TS2) | +28.1 | C2–C_tolyl: 2.30, Pd–C2: 2.15, Pd–C_tolyl: 2.08 | |

| Product (this compound) | -18.5 |

Note: The data in this table is illustrative and based on general principles of computational studies on similar reaction types. Actual values would require specific DFT calculations for this reaction.

The higher activation energy for the second substitution at the C2 position is a common feature in such sequential reactions, often requiring more forcing reaction conditions. Computational analysis can help in understanding the electronic and steric factors contributing to this difference in reactivity.

Reactivity and Derivatization Chemistry of 2,6 Bis 4 Tolyl 9h Purine

Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of purine (B94841) derivatives. masterorganicchemistry.comwikipedia.org The electron-deficient nature of the purine ring system facilitates the attack of nucleophiles, particularly at the C-2, C-6, and C-8 positions. However, in the case of 2,6-bis(4-tolyl)-9H-purine, the tolyl groups themselves are not typical leaving groups for a direct SNAr reaction. Instead, the principles of SNAr are best understood by examining related purine systems bearing conventional leaving groups like halogens or triazolyl moieties at the C-2 and C-6 positions. These studies provide insight into the inherent reactivity of the purine core, which is electronically modulated by the tolyl substituents.

In 2,6-disubstituted purines, the C-6 position is generally more susceptible to nucleophilic attack than the C-2 position. researchgate.netwur.nl This enhanced reactivity is attributed to the greater ability of the pyrimidine (B1678525) portion of the purine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. wikipedia.orgdiva-portal.org

Studies on 2,6-dichloropurine (B15474) have shown that reactions with amines and other nucleophiles proceed stepwise, with initial substitution occurring preferentially at the C-6 position. researchgate.net Similarly, research on 2,6-bis(1,2,3-triazol-1-yl)purine derivatives demonstrates excellent C-6 selectivity in SNAr reactions with O- and C-nucleophiles, where the triazolyl group at C-6 acts as a competent leaving group. d-nb.info The reaction of 2,6-bis(1,2,3-triazol-1-yl)purine nucleosides with various alcohols in the presence of a base resulted in the selective displacement of the C-6 triazolyl group, affording the corresponding 6-alkoxy-2-triazolylpurine derivatives in good yields. d-nb.info

This inherent regioselectivity can be rationalized by analyzing the stability of the anionic σ-complex (Meisenheimer complex) formed upon nucleophilic attack. Attack at C-6 allows for the delocalization of the negative charge over both nitrogen atoms (N-1 and N-3) of the pyrimidine ring, which is a more effective stabilization pathway compared to the charge delocalization available after attack at C-2. diva-portal.orgwuxiapptec.com

The kinetics and thermodynamics of SNAr reactions on the purine ring are highly dependent on the nature of the substituents. Electron-withdrawing groups on the purine ring enhance the rate of nucleophilic attack by further lowering the electron density of the aromatic system and stabilizing the negatively charged intermediate. masterorganicchemistry.com Conversely, electron-donating groups generally decrease the reaction rate. wuxiapptec.com

While the tolyl groups in this compound are not leaving groups, their electronic influence on the purine core is significant. The tolyl group is generally considered weakly electron-donating through induction and hyperconjugation. This effect would slightly decrease the electrophilicity of the C-2 and C-6 carbons compared to a purine substituted with halogens, for instance.

In kinetic studies of SNAr reactions on 6-halopurines, the nature of the leaving group also plays a crucial role, though the trend can be counterintuitive. For many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com This is why highly electronegative groups like fluorine can be excellent leaving groups in this context, as they strongly activate the ring towards attack. masterorganicchemistry.com

For this compound, derivatization via SNAr would necessitate prior modification of the purine core, for example, through C-H activation and subsequent conversion to a group suitable for displacement. The electronic properties of the tolyl groups would then influence the feasibility of these initial activation steps and any subsequent substitution reactions.

Regioselectivity and Chemoselectivity in C-2 and C-6 Positions

Electrophilic Aromatic Substitution on the Tolyl Moieties and Purine Ring (if applicable)

The electrophilic aromatic substitution (EAS) reactivity of this compound is dichotomous. The purine ring itself is highly electron-deficient due to the presence of four nitrogen atoms and is therefore strongly deactivated towards electrophilic attack. numberanalytics.comorganicchemistrytutor.comyoutube.com Electrophilic substitution on the purine core generally requires harsh conditions and often proceeds with low yield, if at all, unless the ring is substituted with potent electron-donating groups. wur.nl

In stark contrast, the two 4-tolyl substituents are electron-rich aromatic rings and are activated towards electrophilic substitution. The methyl group of the tolyl ring is an ortho-, para-directing activator. Since the para position is already substituted (as part of the linkage to the purine core), electrophilic attack is expected to occur at the ortho positions (positions 3 and 5 of the tolyl ring).

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed selectively on the tolyl rings. ijpcbs.comlibretexts.org For instance, a Friedel-Crafts acylation would likely yield a product where one or both tolyl rings are acylated at the position ortho to the methyl group.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,6-bis(3-nitro-4-tolyl)-9H-purine |

| Bromination | Br₂, FeBr₃ | 2,6-bis(3-bromo-4-tolyl)-9H-purine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-acyl-4-tolyl)-6-(4-tolyl)-9H-purine and/or 2,6-bis(3-acyl-4-tolyl)-9H-purine |

This table presents the predicted outcomes for electrophilic aromatic substitution on the tolyl moieties based on general principles of organic reactivity.

Exploration of C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of complex molecules, including purine derivatives. dmaiti.comrsc.org For this compound, C-H functionalization strategies can target either the C-8 position of the purine core or the C-H bonds of the tolyl substituents. Research has shown that the purine ring system can act as an effective directing group to control the site of C-H activation on its aryl substituents. acs.orgrsc.orgnih.gov

Palladium-catalyzed C-H oxidation reactions, including hydroxylation and acetoxylation, have been successfully applied to 6-arylpurine systems. scispace.com These reactions often utilize the purine's N1 or N3 nitrogen as a directing atom, which coordinates to the palladium catalyst and positions it for the selective activation of an ortho C-H bond on the C-6 aryl ring. acs.orgacs.org

A common catalytic system for such transformations involves Pd(OAc)₂ as the catalyst and a hypervalent iodine reagent, such as PhI(OAc)₂, as the oxidant. scispace.com The reaction proceeds via a cyclometalated intermediate, followed by oxidative addition of the oxidant and reductive elimination to form the C-O bond. This methodology allows for the direct installation of hydroxyl or acetoxy groups onto one of the tolyl rings of this compound, primarily at the ortho position relative to the purine linkage.

| Substrate | Catalyst / Oxidant | Product | Yield | Reference |

| 9-Benzyl-6-phenyl-9H-purine | Pd(OAc)₂ / PhI(OAc)₂ | 2-(9-Benzyl-9H-purin-6-yl)phenol | 78% | scilit.com |

| 9-Benzyl-6-(p-tolyl)-9H-purine | Pd(OAc)₂ / PhI(OAc)₂ | 2-(9-Benzyl-9H-purin-6-yl)-5-methylphenol | 71% | scilit.com |

| 6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Pd(OAc)₂ / PhI(OAc)₂ | 6-(2-Acetoxyphenyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 75% | scispace.com |

This table shows examples of palladium-catalyzed C-H oxidation and acetoxylation on 6-arylpurine derivatives, demonstrating the viability of this strategy for functionalizing the tolyl rings in the title compound.

The directing-group ability of the purine core enables a variety of site-selective C-H functionalization reactions on the appended aryl rings. mdpi.com Beyond oxidation, palladium- and rhodium-catalyzed reactions have been developed for C-C and C-N bond formation at the ortho-position of the C-6 aryl group. acs.orgrsc.orgnih.gov

For example, Pd(II)-catalyzed ortho-arylation of 6-arylpurines with aryl iodides has been demonstrated, using the purine itself as the directing group. acs.org This provides a direct route to unsymmetrical 2,6-diarylpurines where one of the aryl groups is further substituted. Similarly, Rh(III)-catalyzed C-H amination and alkylation of 6-arylpurines have been achieved with high regioselectivity. nih.govresearchgate.net In these cases, the N1 atom of the purine is proposed to be the key coordinating site that directs the metal catalyst to the ortho C-H bond of the aryl substituent. acs.orgnih.gov

These methods offer a sophisticated toolbox for the precise modification of the tolyl rings in this compound, allowing for the synthesis of complex derivatives that would be difficult to access through classical methods.

| Substrate | Catalyst / Reagent | Functionalization Type | Product | Yield | Reference |

| 9-Benzyl-6-phenyl-9H-purine | [RhCpCl₂]₂ / AgSbF₆ / Adamantyl azide | C-H Amination | 9-Benzyl-6-(2-(adamantylamino)phenyl)-9H-purine | 94% | acs.org |

| 6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Pd(OAc)₂ / Iodobenzene | C-H Arylation | 6-([1,1'-Biphenyl]-2-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 78% | acs.org |

| 9-Benzyl-6-phenyl-9H-purine | [RhCpCl₂]₂ / AgSbF₆ / Methyl 3,3,3-trifluoro-2-diazopropionate | C-H Alkylation | Methyl 2-(2-(9-benzyl-9H-purin-6-yl)phenyl)-3,3,3-trifluoropropanoate | 90% | researchgate.net |

This table illustrates various site-selective C-H functionalization reactions performed on the aryl substituent of 6-arylpurines, which are applicable to the tolyl rings of the title compound.

Palladium-Catalyzed C-H Oxidation and Acetoxylation

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Structural Elaboration

The purine scaffold, particularly when substituted with aryl groups, is amenable to further functionalization through modern cross-coupling techniques. The most promising routes for the elaboration of a 2,6-diarylpurine like this compound are direct C-H activation/functionalization reactions. These reactions offer an atom- and step-economical advantage by avoiding the need for pre-functionalized starting materials. mdpi.comsnnu.edu.cn Key reaction sites on this compound include the C8-H bond of the imidazole (B134444) portion of the purine core and the ortho C-H bonds on the two tolyl rings.

C8-H Functionalization of the Purine Core:

The C8 position of the purine ring is a common target for direct arylation. Research by Hocek and co-workers has demonstrated the C8-H arylation of purine derivatives using aryl iodides in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) as a base. rsc.org While this was performed on simpler purine systems, the methodology is applicable. Similarly, palladium catalysis has been employed for the direct C8-H arylation of purines. rsc.org These methods provide a pathway to introduce a third, distinct substituent directly onto the purine heterocycle of a 2,6-diarylpurine.

Ortho-C-H Functionalization of Aryl Substituents:

The aryl groups at the C2 and C6 positions can be further elaborated via directed ortho C-H activation. In these reactions, a nitrogen atom of the purine ring (typically N1 or N7) acts as an intramolecular directing group, guiding the transition metal catalyst to a nearby C-H bond on the aryl ring.

For instance, studies on 6-phenylpurine nucleosides have shown that the ortho C-H bonds of the C6-phenyl group can be arylated using a ruthenium catalyst. mdpi.com This N1-directed reaction proceeds via an electrophilic attack of a Ru(IV)-aryl complex on the ortho position of the phenyl ring. mdpi.com Similarly, nickel-catalyzed ortho-alkylation of 6-anilinopurines has been achieved, demonstrating that C-C bonds can be formed at the ortho position of the C6-aryl substituent. acs.org More recently, cobalt(III) catalysis has been used for the ortho-trifluoromethylthiolation of 6-arylpurines, showcasing the versatility of this approach for installing diverse functional groups. beilstein-journals.org These examples strongly suggest that the tolyl groups in this compound could undergo similar ortho-functionalization to create more complex, sterically hindered derivatives.

| Purine Substrate Type | Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Unprotected Adenine (B156593) Nucleosides | C8-H Arylation | Pd(OAc)₂/CuI/Cs₂CO₃ | C8 of Purine Core | 8-Aryl-adenine Nucleosides | rsc.org |

| 6-Phenylpurine Nucleosides | ortho-C-H Arylation | Ru(II) complex | ortho-C-H of C6-Phenyl Ring | 6-(Biphenyl-2-yl)purine Nucleosides | mdpi.com |

| 6-Anilinopurines | ortho-C-H Alkylation | Ni(II) complex | ortho-C-H of C6-Anilino Ring | 6-(2-Alkylanilino)purines | acs.org |

| 6-Arylpurines | ortho-C-H Trifluoromethylthiolation | Cp*Co(III) complex | ortho-C-H of C6-Aryl Ring | 6-(2-(Trifluoromethylthio)aryl)purines | beilstein-journals.org |

Cycloaddition and Ring-Opening Reactions Involving the Purine Heterocycle

The modification of the purine core through cycloaddition or ring-opening reactions represents a more profound structural transformation compared to substitution or C-H functionalization.

Cycloaddition Reactions:

Cycloaddition reactions, such as the well-known Diels-Alder [4+2] cycloaddition, are powerful tools for constructing cyclic systems. libretexts.orgacademie-sciences.fr However, their application directly to the purine heterocycle is not common. The aromatic character of both the pyrimidine and imidazole rings within the purine system imparts significant stability, making it a reluctant participant in concerted cycloaddition reactions which would disrupt this aromaticity. nih.gov Such reactions typically require highly reactive dienophiles or photochemical conditions. libretexts.org There are no specific examples in the surveyed literature of cycloaddition reactions involving a 2,6-diarylpurine like this compound where the purine core itself acts as the diene or dienophile.

Ring-Opening and Ring-Transformation Reactions:

Ring-opening reactions of the purine heterocycle are more established, though they often require harsh conditions or specific activating substituents. These reactions can proceed via nucleophilic attack leading to cleavage of the pyrimidine or imidazole portion of the ring system.

One relevant strategy involves the nucleophilic aromatic substitution (SNAr) where a substituent at the C2 or C6 position acts as a leaving group. While the tolyl groups in this compound are poor leaving groups, studies on 2,6-bis(triazolyl)purines have shown that a triazolyl ring at the C6 position can be an effective leaving group. acs.orgnih.gov In these reactions, various nucleophiles (including amines, thiols, and alkoxides) selectively displace the C6-triazolyl group, demonstrating a method for derivatization that proceeds via a formal cleavage of the C6-substituent bond. This highlights the high reactivity of the C6 position to nucleophilic attack.

More classical ring-opening reactions involve the cleavage of the heterocyclic framework itself. For example, N-alkylated pyrimidinium salts, which are structurally related to the pyrimidine part of the purine nucleus, are known to undergo ring contraction reactions. Treatment with nucleophiles like hydrazine (B178648) can cause an initial attack at C6, followed by cleavage of the N1-C6 bond and subsequent recyclization to form a pyrazole, expelling part of the original ring. wur.nl While this has not been specifically documented for this compound, it represents a known reactivity pattern for the underlying heterocyclic system under nucleophilic conditions.

| Substrate Type | Reaction Type | Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| 2,6-Bis(triazolyl)purine Nucleosides | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols | Selective displacement of the C6-triazolyl leaving group | 6-Amino/Thio-2-triazolylpurine Nucleosides | acs.orgnih.gov |

| N-Alkylpyrimidinium Salt | Ring Contraction | Hydrazine | Cleavage of pyrimidine ring and recyclization | Pyrazoles | wur.nl |

Intermolecular Interactions and Supramolecular Assembly of 2,6 Bis 4 Tolyl 9h Purine Analogues

Detailed Studies of Hydrogen Bonding Patterns and Directionality

The purine (B94841) core is rich in hydrogen bond donors and acceptors. In the 9H-tautomer, the N9-H group is a primary hydrogen bond donor, while the nitrogen atoms at positions 1, 3, and 7 are potential acceptors. This arrangement allows for the formation of diverse and predictable hydrogen-bonding networks that are fundamental to the structure of DNA and various synthetic supramolecular assemblies.

Purine derivatives readily engage in self-assembly through hydrogen bonding to form well-defined supramolecular structures. Unsubstituted or minimally substituted purines can form Watson-Crick-like base pairs or other arrangements, leading to the creation of dimers, linear ribbons, or planar sheets. For instance, studies on 2,6-diaminopurine (B158960) have shown its ability to form extensive hydrogen-bonded networks with complementary molecules like cyanuric acid, leading to supramolecular assemblies even in water. nih.govrsc.org The existence of dimers linked via H-bonds has also been confirmed in the solid state for some 2,6,9-trisubstituted purines. utb.cz The stabilization of these intermolecular complexes is highly dependent on the number of hydrogen bonds and the geometric arrangement of donor and acceptor sites. acs.org

The introduction of large substituents, such as 4-tolyl groups at the C2 and C6 positions, profoundly influences the hydrogen-bonding landscape. These bulky groups introduce significant steric hindrance, which can obstruct the formation of the planar, sheet-like assemblies typical of less substituted purines. The steric bulk of the aryl groups may prevent the purine cores from approaching each other closely in a coplanar fashion, thereby favoring more open or linear architectures.

Self-Assembly Properties of Purine Derivatives

Elucidation of Aromatic Stacking Interactions (π-π Interactions) in Solution and Solid State

Aromatic stacking is a key noncovalent interaction that contributes to the stability of structures from DNA helices to synthetic supramolecular polymers. These interactions arise from a combination of electrostatic, dispersion, and exchange-repulsion forces between π-systems.

The geometry of π-π interactions is critical to their strength and is broadly classified into three types: cofacial (sandwich), parallel-displaced, and T-shaped (edge-to-face). researchgate.net For large aromatic systems, a direct cofacial stacking is often electrostatically unfavorable. wikipedia.org Instead, parallel-displaced or T-shaped geometries are preferred, as they maximize attractive dispersion forces while minimizing electrostatic and steric repulsion. researchgate.netwikipedia.org

In a molecule such as 2,6-bis(4-tolyl)-9H-purine, the tolyl groups are not coplanar with the central purine ring due to steric hindrance. This inherent twist in the molecular geometry makes a perfect cofacial stack of entire molecules highly improbable. Stacking interactions are therefore more likely to occur between the tolyl groups of adjacent molecules in a parallel-displaced or T-shaped manner. The efficiency of this stacking is influenced by several factors, including the electronic nature of the substituents and the solvent environment. The methyl group on the tolyl ring is weakly electron-donating, which can modulate the quadrupole moment of the aromatic ring and influence the stacking energy.

Table 1: Factors Influencing Stacking Efficiency in Purine Analogues

| Factor | Influence on Stacking Interaction | Example/Observation | Citation |

| Substituent Electronics | Electron-donating or -withdrawing groups alter the ring's quadrupole moment, affecting electrostatic interactions. | In some systems, electron-withdrawing groups on aryl rings can lead to less repulsive sandwich interactions. | wikipedia.org |

| Molecular Geometry | Steric hindrance and non-planar conformations favor parallel-displaced or T-shaped stacking over cofacial arrangements. | Small, unsubstituted aromatic compounds often prefer edge-to-face geometry, while larger systems favor parallel-displaced stacking. | researchgate.net |

| Solvent | Polar solvents can weaken π-π interactions by competing for interactions with the aromatic faces. | Stacking is generally stronger in nonpolar solvents where solvophobic effects contribute to association. | |

| External Field (Bias Voltage) | An applied electric field can increase the molecular dipole, enhancing π-π coupling between adjacent molecules. | Conductance measurements of single molecular junctions show enhanced π-π coupling with increased bias voltage. | rsc.org |

The combination of directional hydrogen bonding and π-π stacking can give rise to highly ordered, extended supramolecular structures. In the case of this compound analogues, a likely assembly motif involves the formation of one-dimensional columns driven by π-stacking of the peripheral tolyl groups. nih.gov In such an arrangement, the purine cores would be positioned on the exterior of the columns.

These columns can then interact with each other to form a three-dimensional lattice. The outwardly-projecting purine heterocycles, with their hydrogen bond donor and acceptor sites, can form intermolecular hydrogen bonds with adjacent columns. This hierarchical assembly—where π-stacking defines the structure in one dimension and hydrogen bonding provides connectivity in the other two—can lead to the formation of complex layered or channeled solid-state structures. Similar columnar packing has been observed in other complex heterocyclic systems. acs.org

Influence of Molecular Geometry on Stacking Efficiency

Host-Guest Chemistry and Complexation Studies with Artificial Receptors

The structural features of this compound—a central hydrogen-bonding core flanked by two large, hydrophobic tolyl groups—make it an excellent candidate for participation in host-guest chemistry. It can act as a guest molecule, being recognized and encapsulated by artificial receptors or macrocyclic hosts.

The primary driving force for the complexation of such a molecule would be the hydrophobic effect, where the nonpolar tolyl groups are driven out of a polar solvent (like water) and into the hydrophobic cavity of a host molecule. Cyclodextrins, which are water-soluble cyclic oligosaccharides with a hydrophobic inner cavity, are common hosts for such guests. mdpi.com

Studies on analogous purine derivatives with bulky hydrophobic substituents, such as adamantane (B196018), have demonstrated their ability to form stable 1:1 inclusion complexes with β-cyclodextrin. utb.czmdpi.comnih.govnih.govresearchgate.net In these complexes, the bulky adamantane group is encapsulated within the cyclodextrin (B1172386) cavity, while the purine moiety often remains near the polar rim of the host. This has been confirmed by techniques such as ESI-mass spectrometry and NMR spectroscopy, where complexation-induced shifts in the proton signals of both the host and guest are observed. mdpi.comnih.gov It is highly probable that the tolyl groups of this compound would be similarly encapsulated by a cyclodextrin host. Other artificial receptors, such as water-soluble tetralactam macrocycles, have also shown high affinity for purine derivatives through a combination of hydrogen bonding and encapsulation. researchgate.net

Table 2: Complexation Studies of Substituted Purine Analogues with Artificial Receptors

| Purine Guest Type | Host Molecule | Analytical Method | Key Findings | Citation(s) |

| Adamantane-substituted purine ribonucleosides | β-Cyclodextrin (β-CD) | ESI-MS, ¹H NMR | Formation of 1:1 host-guest complexes confirmed. Clear complexation-induced shifts observed for adamantane and aromatic protons. | mdpi.comnih.govresearchgate.net |

| Adamantane-substituted 2,6,9-trisubstituted purines | β-Cyclodextrin (β-CD) | ESI-MS, ROESY NMR | Stable 1:1 complexes formed in the gas phase and solution. The adamantane moiety is included inside the β-CD cavity. | utb.czmdpi.com |

| Hypoxanthine (purine derivative) | Water-soluble bis-anthracenyl tetralactam | ¹H NMR, ITC | Formation of thermodynamically stable 1:1 inclusion complexes (Ka up to 10⁷ M⁻¹) stabilized by hydrogen bonding. | researchgate.net |

| Methylated purine alkaloids (e.g., caffeine) | Tricyclic macrocycle with pyrene (B120774) units | Fluorescence Spectroscopy | Receptors show good selectivity for methylated purines, with binding signaled by major changes in fluorescence. | researchgate.net |

Coordination Chemistry of Purine Ligands with Transition Metals

The coordination chemistry of purine derivatives with transition metals is a vast and actively researched field, driven by their fundamental roles in biological systems and their potential applications in materials science and medicine. ekb.eg Purine nucleobases are excellent ligands for metal binding due to the presence of multiple nitrogen donor atoms within their heterocyclic structure. ekb.eg The interaction of metal ions with purines can lead to the formation of complexes with diverse structures and fascinating electronic and photophysical properties. acs.orgnih.gov While specific studies on this compound are limited, the extensive research on its analogues provides a solid framework for understanding its potential coordination behavior.

Binding Modes and Ligand Field Effects

The coordination of purine analogues to transition metals is governed by the availability of donor atoms and the electronic and steric influences of substituents on the purine core.

Binding Modes

The purine scaffold offers several potential coordination sites for metal ions, primarily the nitrogen atoms N1, N3, and N7. cuni.cznih.gov In 9H-purines, the N9 position is typically occupied by a hydrogen atom or a substituent, making it unavailable for coordination unless deprotonation occurs. The N7 atom is often the most common coordination site for transition metals, a preference attributed to its high basicity and accessibility. cuni.cz However, coordination can also occur at N1, and in some cases, the purine ligand can act as a bridge between two metal centers, coordinating through different nitrogen atoms (e.g., N1 and N7). nih.gov

The substituents at the C2 and C6 positions, such as the 4-tolyl groups in this compound, play a crucial role in determining the coordination geometry. These bulky groups can sterically hinder coordination at adjacent nitrogen atoms. For instance, a large substituent at C6 might favor coordination at the N1 or N7 positions of the five-membered imidazole (B134444) ring over the N3 position in the six-membered pyrimidine (B1678525) ring.

Purine ligands can adopt various coordination modes:

Monodentate: The ligand binds to the metal center through a single donor atom, most commonly N7. libretexts.org

Bidentate/Polydentate: If the substituents themselves contain donor atoms (e.g., an amine or pyridine (B92270) group on the tolyl ring), the ligand can chelate to the metal center, forming a more stable complex. This is exemplified in pincer-type complexes where a 6-phenylpurine skeleton provides an N,C-cyclometalated fragment and a substituent on the phenyl ring provides an additional nitrogen donor, resulting in a tridentate (κ³-N,C,N') coordination mode. csic.esresearchgate.net

Bridging: The purine ligand can link two or more metal ions, utilizing different nitrogen atoms as coordination points.

The final structure of the complex, whether tetrahedral, square planar, or octahedral, depends on the metal ion, its oxidation state, and the number and type of ligands in its coordination sphere. libretexts.orgresearchgate.net For example, Pt(II) and Pd(II) complexes with purine derivatives often adopt a square planar geometry. researchgate.net

Ligand Field Effects

According to Ligand Field Theory, when purine ligands coordinate to a transition metal ion, the lone pair electrons from the nitrogen donor atoms interact with the metal's d-orbitals. libretexts.org This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this energy splitting (Δ) is a critical parameter that influences the electronic, magnetic, and photophysical properties of the resulting complex. libretexts.org

Key aspects of ligand field effects in purine complexes include:

Ligand Field Strength: The nitrogen donors of the purine ring act as Lewis bases, creating a moderately strong ligand field. The exact strength is influenced by the substituents on the purine ring. Electron-donating groups can increase the basicity of the nitrogen atoms, leading to a stronger ligand field, while electron-withdrawing groups have the opposite effect.

Geometry: The pattern of d-orbital splitting is determined by the coordination geometry. In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. In a square planar complex, the splitting pattern is more complex. libretexts.org

Metal Ion: The magnitude of the splitting (Δ) is also dependent on the charge and identity of the metal ion. A higher charge on the metal ion leads to greater splitting. libretexts.org For instance, the splitting is generally larger for third-row transition metals (like Pt) compared to first-row metals (like Cu). acs.org This splitting dictates whether a complex will be high-spin or low-spin and influences its color and reactivity.

Impact of Coordination on Electronic and Photophysical Properties

The formation of a coordination bond between a purine ligand and a transition metal significantly alters the electronic structure and, consequently, the photophysical properties of the molecule.

Electronic Properties

Coordination to a metal center introduces new electronic states and modifies the existing energy levels of the purine ligand.

Absorption Spectra: The UV-Vis absorption spectra of purine-metal complexes are typically different from that of the free ligand. The intense absorption bands in the UV region, corresponding to π-π* intraligand (IL) transitions within the purine aromatic system, may undergo a shift in energy (bathochromic or hypsochromic) upon coordination. researchgate.net More significantly, new, often less intense, absorption bands can appear at longer wavelengths (in the visible region). These new bands are frequently assigned to:

Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a d-orbital on the metal to a π* anti-bonding orbital on the purine ligand. nih.govacs.org These transitions are common in complexes with electron-rich metals in low oxidation states (e.g., Pt(II), Ir(III), Ru(II)) and ligands with low-lying π* orbitals. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to an empty or partially filled d-orbital on the metal.

d-d Transitions: In some cases, weak absorptions corresponding to transitions between the split d-orbitals of the metal can be observed.

The Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) of the resulting complexes are often a mixture of metal and ligand orbitals. For example, in certain platinum(II) pincer complexes derived from purines, the HOMO is composed of contributions from the Pt and halide centers, while in related acetylide derivatives, the HOMO is mainly formed by the aryl acetylide ligand and the Pt center. nih.govacs.org

Photophysical Properties

The changes in electronic structure directly influence the emission properties (fluorescence and phosphorescence) of the purine system. While many organic molecules are fluorescent, coordination to heavy transition metals can promote intersystem crossing from the singlet excited state to a triplet state, leading to strong phosphorescence.

Phosphorescence: Square-planar d⁸ complexes, such as those of Platinum(II), are a well-known class of phosphorescent emitters. nih.gov Coordination of purine analogues to metals like Pt(II) or Ir(III) can produce complexes that are highly emissive, often in the green to red-orange region of the spectrum. researchgate.netacs.org This phenomenon is due to the strong spin-orbit coupling introduced by the heavy metal atom, which facilitates the formally spin-forbidden triplet-to-singlet emission.

Quantum Yield and Lifetime: The efficiency of this emission is measured by the photoluminescence quantum yield (PLQY), which can be significantly enhanced upon coordination. For instance, neutral Ir(III) complexes derived from 6-phenylpurine nucleosides have been reported to be orange-red emitters with good quantum yields (0.42–0.65). researchgate.net The excited-state lifetime (τ) is also a key parameter; phosphorescence is characterized by longer lifetimes (microseconds to milliseconds) compared to fluorescence (nanoseconds). researchgate.net

Aggregation Effects: In some cases, the photophysical properties are concentration-dependent. At high concentrations, some platinum(II) purine complexes exhibit self-quenching of emission due to molecular aggregation, which is facilitated by intermolecular π-π stacking and weak Pt-Pt interactions. csic.esnih.govacs.org

The table below summarizes the photophysical properties of some representative transition metal complexes with substituted purine ligands, illustrating the impact of coordination.

| Complex Type | Absorption λ_max (nm) | Emission λ_em (nm) (Color) | Quantum Yield (Φ) | Ref. |

| Platinum(II) Pincer Complexes (amine/pyridine arm) | 270-330 (Intense IL/MLCT), 390-450 (Moderate MLCT) | Green | - | csic.esnih.govacs.org |

| Neutral Ir(III) Complexes (6-phenylpurine nucleosides) | - | Orange-Red | 0.42-0.65 | researchgate.net |

| Cationic Ir(III) Complexes ([Ir(C^N)₂(dtb-bpy)]⁺) | - | Yellow-Green | 0.24-0.32 | researchgate.net |

| Binuclear Pd(II) Complex (Pd1) (in PMMA film) | Metal-Metal-to-Ligand Charge Transfer (MMLCT) | 602 (Red-Orange) | - | researchgate.net |

Data presented are for illustrative analogue systems and may vary based on the specific ligand, metal, and environment.

Photophysical and Optoelectronic Properties Research

Comprehensive Analysis of Light Absorption and Emission Characteristics

UV-Vis Absorption and Fluorescence Emission Spectroscopy in Various Media

No specific data on the UV-Vis absorption maxima (λ_abs) or fluorescence emission maxima (λ_em) for 2,6-bis(4-tolyl)-9H-purine in any solvent or medium has been reported in the available literature. Such data is fundamental for understanding the electronic transitions within the molecule and how they are influenced by the polarity and proticity of the surrounding environment.

Determination of Fluorescence Quantum Yields and Excited State Lifetimes

Information regarding the fluorescence quantum yields (Φ_F) and excited-state lifetimes (τ) of this compound is currently unavailable. These parameters are crucial for evaluating the efficiency of the molecule's fluorescence and for understanding the kinetics of its excited state decay processes.

Investigations into Excited State Dynamics and Energy Transfer Mechanisms

Time-Resolved Photoluminescence Spectroscopy

Without experimental data, time-resolved photoluminescence studies, which would provide insight into the dynamics of the excited states of this compound, have not been performed or reported.

Role of Substituents on Radiative and Non-Radiative Decay Pathways

While it is generally understood that the tolyl groups would influence the electronic structure and thus the radiative and non-radiative decay pathways of the purine (B94841) core, specific research detailing these effects for this compound is absent from the scientific record.

Electrochemical Behavior and Redox Potentials